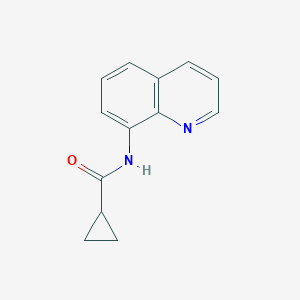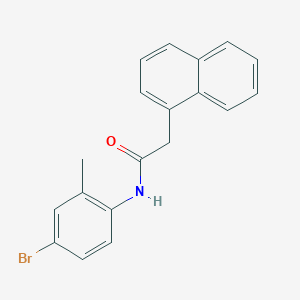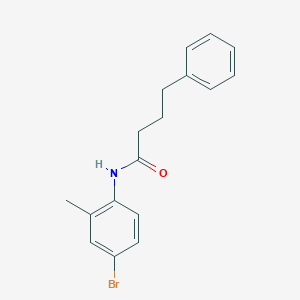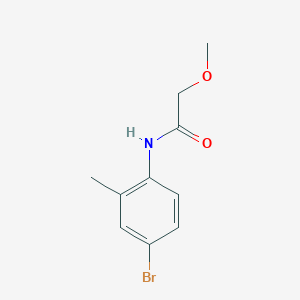
N-(3-chloro-4-fluorophenyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-3,3-diphenylpropanamide, commonly known as CFDP, is a synthetic compound that belongs to the class of amides. It is a white crystalline powder that is used in scientific research for various purposes. CFDP has gained significant attention in recent years due to its potential therapeutic benefits in treating various diseases.
Wirkmechanismus
CFDP exerts its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. CFDP also binds to the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
CFDP has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. CFDP has also been shown to reduce the expression of certain genes involved in inflammation. In addition, CFDP has been found to reduce the activity of certain ion channels involved in pain transmission.
Vorteile Und Einschränkungen Für Laborexperimente
CFDP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. CFDP is also relatively inexpensive compared to other compounds used in scientific research. However, CFDP has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, CFDP has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on CFDP. One area of research is the development of new analogs of CFDP that have improved solubility and potency. Another area of research is the investigation of the potential therapeutic benefits of CFDP in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the safety and efficacy of CFDP in humans.
Synthesemethoden
The synthesis of CFDP involves the reaction between 3-chloro-4-fluoroaniline and 3,3-diphenylpropanoic acid in the presence of a catalyst such as N,N-dimethylformamide and triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of CFDP as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
CFDP has been extensively studied for its potential therapeutic benefits in treating various diseases such as cancer, inflammation, and neuropathic pain. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. CFDP has also been found to have analgesic properties, making it a potential candidate for the treatment of neuropathic pain.
Eigenschaften
Molekularformel |
C21H17ClFNO |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H17ClFNO/c22-19-13-17(11-12-20(19)23)24-21(25)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,24,25) |
InChI-Schlüssel |
KFRFLZASHLKMPE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)